Neuropeptid SF (Maus, Ratte)

Übersicht

Beschreibung

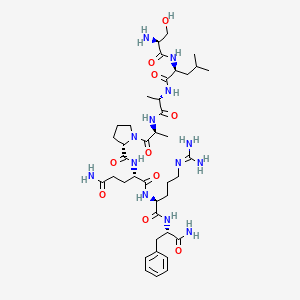

Neuropeptide SF (mouse, rat) is a neuropeptide FF receptor agonist with significant biological activity. It is known for its ability to potentiate the antinociceptive action of morphine and reverse the loss of morphine potency in tolerant animals . The compound has a molecular formula of C40H65N13O10 and a molecular weight of 888.03 g/mol .

Wissenschaftliche Forschungsanwendungen

Neuropeptid SF (Maus, Ratte) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Peptidsynthese-Studien verwendet.

Biologie: Untersucht für seine Rolle in der Modulation von Schmerz und Opioidtoleranz.

Medizin: Potenzielle therapeutische Anwendungen in der Schmerztherapie und Opioidabhängigkeitsbehandlung.

Industrie: Eingesetzt bei der Entwicklung neuer Analgetika und Forschung an Neuropeptidrezeptoren.

5. Wirkmechanismus

Neuropeptid SF (Maus, Ratte) übt seine Wirkung aus, indem es mit hoher Affinität (Ki-Werte von 48,4 nM bzw. 12,1 nM) an Neuropeptid FF-Rezeptoren (NPFF1 und NPFF2) bindet . Diese Bindung verstärkt die antinozizeptive Wirkung von Morphin und erhöht die Amplitude des anhaltenden Stroms des heterolog exprimierten Säure-sensiblen Ionenkanals 3 (ASIC3) . Die Verbindung kehrt auch den Verlust der Morphinpotenz bei toleranten Tieren um .

Ähnliche Verbindungen:

Neuropeptid FF: Ein weiterer Agonist des Neuropeptid FF-Rezeptors mit ähnlichen biologischen Aktivitäten.

Neuropeptid AF: Teilt strukturelle Ähnlichkeiten und Rezeptorbindungseigenschaften mit Neuropeptid SF (Maus, Ratte).

Einzigartigkeit: Neuropeptid SF (Maus, Ratte) ist einzigartig in seiner Fähigkeit, die antinozizeptive Wirkung von Morphin zu verstärken und die Morphintoleranz umzukehren. Seine hohe Affinität für NPFF1- und NPFF2-Rezeptoren unterscheidet es von anderen Neuropeptiden .

Wirkmechanismus

Target of Action

Neuropeptide SF (mouse, rat) is a neuropeptide FF receptor agonist . It primarily targets the NPFF1 and NPFF2 receptors , with Ki values of 48.4 nM and 12.1 nM respectively . These receptors play a crucial role in various physiological processes, including pain modulation and opioid tolerance.

Mode of Action

Neuropeptide SF interacts with its targets, NPFF1 and NPFF2 receptors, by binding to them and acting as an agonist . This interaction potentiates the antinociceptive action of morphine in vivo and reverses the loss of morphine potency in tolerant animals .

Biochemical Pathways

It is known that it increases the amplitude of the sustained current of heterologously expressed acid sensing ion channel 3 (asic3) . This suggests that Neuropeptide SF may be involved in modulating neuronal excitability and pain perception.

Result of Action

The primary result of Neuropeptide SF’s action is the potentiation of the antinociceptive action of morphine and the reversal of the loss of morphine potency in tolerant animals . This suggests that Neuropeptide SF could potentially be used to enhance the efficacy of opioid analgesics and manage opioid tolerance.

Biochemische Analyse

Biochemical Properties

Neuropeptide SF (mouse, rat) interacts with the neuropeptide FF receptors, NPFF1 and NPFF2 . It potentiates the antinociceptive action of morphine in vivo and reverses the loss of morphine potency in tolerant animals . Additionally, it increases the amplitude of the sustained current of heterologously expressed acid sensing ion channel 3 (ASIC3) .

Cellular Effects

It is known to influence cell function through its interaction with the neuropeptide FF receptors and ASIC3 .

Molecular Mechanism

Neuropeptide SF (mouse, rat) exerts its effects at the molecular level through its interaction with the neuropeptide FF receptors and ASIC3 . It acts as an agonist for these receptors, influencing their activity and thus affecting the cellular processes they are involved in .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neuropeptide SF (mouse, rat) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds .

Industrial Production Methods: Industrial production of Neuropeptide SF (mouse, rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neuropeptid SF (Maus, Ratte) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an posttranslationalen Modifikationen wie Amidierung, Phosphorylierung und Glykosylierung teilnehmen .

Häufige Reagenzien und Bedingungen:

Peptidbindungsbildung: Geschützte Aminosäuren, Kupplungsreagenzien wie HBTU oder DIC und Basen wie DIPEA.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das vollständig synthetisierte und gereinigte Neuropeptid SF (Maus, Ratte) Peptid .

Vergleich Mit ähnlichen Verbindungen

Neuropeptide FF: Another neuropeptide FF receptor agonist with similar biological activities.

Neuropeptide AF: Shares structural similarities and receptor binding properties with Neuropeptide SF (mouse, rat).

Uniqueness: Neuropeptide SF (mouse, rat) is unique in its ability to potentiate the antinociceptive action of morphine and reverse morphine tolerance. Its high affinity for NPFF1 and NPFF2 receptors distinguishes it from other neuropeptides .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65N13O10/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSAWFREOVGQW-CJKZIAQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diacetamide, N-(4-methoxy-6-methyl-8-oxo-1,3-dioxolo[4,5-g]quinazolin-7(8H)-yl)- (6CI)](/img/new.no-structure.jpg)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)